molecular formula C24H19ClN2O2 B7716809 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7716809
M. Wt: 402.9 g/mol
InChI Key: KZOUIGIPJYBXKE-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CQBA is a benzamide derivative that has been synthesized using various methods and has been found to have diverse biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the expression of various proteins, including cyclin D1, Bcl-2, and COX-2, which are involved in cell proliferation and survival. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce the expression of p53, a tumor suppressor protein, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. Additionally, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to inhibit the replication of dengue virus and Zika virus by inhibiting the activity of viral protease.

Advantages and Limitations for Lab Experiments

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has some limitations, including its instability in acidic conditions and its low bioavailability.

Future Directions

There are several future directions for the research of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits the activity of various enzymes. Additionally, future research could focus on improving the stability and bioavailability of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide to enhance its therapeutic potential.
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties and has diverse biochemical and physiological effects. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of triethylamine to form 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with p-toluidine in the presence of sodium hydride to form the final product, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide.

Scientific Research Applications

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to have antitumor, antiviral, and antibacterial properties. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have antiviral activity against dengue virus and Zika virus. Additionally, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-6-12-21(13-7-16)27(24(29)17-8-10-20(25)11-9-17)15-19-14-18-4-2-3-5-22(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOUIGIPJYBXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide

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